molecular formula C24H20BrClN2O4 B11538351 4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11538351
M. Wt: 515.8 g/mol
InChI Key: JYHISSDJNSNINR-UVHMKAGCSA-N
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Description

4-BROMO-2-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with the molecular formula C29H26BrClN4O5. This compound is notable for its unique structure, which includes bromine, chlorine, and multiple aromatic rings. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-BROMO-2-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromo-2-nitrobenzaldehyde with 2-(2,6-dimethylphenoxy)acetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents like sodium methoxide or potassium cyanide. These reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include:

    4-Bromo-2,6-dimethylphenol: This compound shares the bromine and dimethylphenol moieties but lacks the complex acetamido and benzoate groups.

    2-Chlorobenzoic acid: This compound contains the chlorobenzoate group but does not have the bromine or acetamido functionalities.

    4-Bromo-2-nitrobenzaldehyde: This compound is an intermediate in the synthesis of the target compound and shares the bromine and aromatic ring structure.

The uniqueness of 4-BROMO-2-[(E)-{[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H20BrClN2O4

Molecular Weight

515.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H20BrClN2O4/c1-15-6-5-7-16(2)23(15)31-14-22(29)28-27-13-17-12-18(25)10-11-21(17)32-24(30)19-8-3-4-9-20(19)26/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+

InChI Key

JYHISSDJNSNINR-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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